4-bromo-7-fluoro-2-methyl-2H-indazole structure elucidation
4-bromo-7-fluoro-2-methyl-2H-indazole structure elucidation
Unambiguous Structure Elucidation of 4-Bromo-7-fluoro-2-methyl-2H-indazole: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the indazole scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and targeted therapeutics. However, the functionalization of this bicyclic system—specifically through N-alkylation—presents a persistent analytical challenge: the differentiation of the thermodynamically favored 1H-indazole isomer from the kinetically accessible 2H-indazole isomer.
This whitepaper provides an in-depth technical roadmap for the structural elucidation of 4-bromo-7-fluoro-2-methyl-2H-indazole . By synthesizing advanced Nuclear Magnetic Resonance (NMR) techniques, high-resolution mass spectrometry (HRMS), and X-ray crystallography, we establish a self-validating analytical workflow. The presence of the C4-bromine and C7-fluorine atoms not only introduces unique spectroscopic splitting patterns but also serves as critical handles for downstream cross-coupling and metabolic stabilization[1].
The Regioisomeric Conundrum: 1H vs. 2H Tautomerization
Indazole exists in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms. Because of the difference in energy gaps, the 1H-tautomer predominates in the gas phase, solution, and solid state, typically being ~2.3 kcal/mol more stable than the 2H-form[2].
When synthesizing N-methylated derivatives, the regioselectivity is highly dependent on the methylating agent and reaction conditions, often yielding a mixture of N-1 and N-2 methylated products[3]. The N-2 methylation effectively "locks" the molecule into the less stable 2H-tautomeric form[1]. Because these regioisomers possess identical masses and highly similar polarities, standard 1D analytical techniques are insufficient for unambiguous characterization. A rigorous, multi-dimensional analytical approach is required to prove that the methyl group resides on the N-2 position rather than the N-1 position.
Strategic Workflow for Unambiguous Elucidation
To prevent downstream failures in drug development, researchers must adopt a sequential, orthogonal analytical workflow. The following diagram illustrates the logical progression from a crude synthetic mixture to an unambiguously assigned 2H-indazole structure.
Analytical workflow for the structural elucidation of indazole regioisomers.
Nuclear Magnetic Resonance (NMR) Strategies
NMR spectroscopy is the cornerstone for distinguishing between 1- and 2-substituted indazole isomers, with ¹³C and 2D NMR being particularly diagnostic[1].
The Causality of Chemical Shifts (1D NMR)
The ¹H NMR spectra of N-1 and N-2 isomers exhibit distinct differences driven by the electronic environment of the ring. The H-3 proton in 2H-indazoles is typically more deshielded (~8.4 ppm) compared to the 1H-isomer (~8.1 ppm)[4]. Furthermore, the resonance of the H-7 proton (if unsubstituted) in N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair[5]. In our target molecule, the C7 position is occupied by fluorine, which introduces significant ¹⁹F-¹H and ¹⁹F-¹³C scalar coupling, splitting the adjacent C6 and H6 signals and providing a built-in internal reference point.
Through-Bond and Through-Space Connectivity (2D NMR)
To definitively assign the methyl group to the N-2 position, 2D NMR is mandatory:
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) scalar coupling. In a 2H-indazole, the N-CH₃ protons will show a strong ³J correlation to the C-3 carbon[6].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space dipole-dipole interactions (< 5 Å). A definitive NOE cross-peak between the N-CH₃ protons and the H-3 proton confirms the 2H-isomer. Conversely, a 1H-isomer would show a correlation between the N-CH₃ and the H-7 proton (or in this case, a spatial proximity to the C7-fluorine)[6].
Table 1: Comparative Spectroscopic Markers for 1H vs 2H Indazoles
| Nucleus / Parameter | 1-Methyl-1H-Indazole (Typical) | 2-Methyl-2H-Indazole (Typical) | Causality / Rationale |
| H-3 Chemical Shift | ~8.0 - 8.1 ppm | ~8.3 - 8.4 ppm | Deshielding effect of the N-1 lone pair in the 2H isomer[5]. |
| N-CH₃ Chemical Shift | ~4.0 ppm | ~4.1 - 4.2 ppm | Subtle electronic differences in the quinonoid vs benzenoid ring. |
| NOESY Correlation | N-CH₃ ↔ H-7 (or F-7) | N-CH₃ ↔ H-3 | Spatial proximity of the methyl group to the adjacent ring atom[6]. |
| HMBC Correlation | N-CH₃ ↔ C-7a | N-CH₃ ↔ C-3 | 3-bond scalar coupling pathways confirming connectivity[6]. |
Protocol 1: High-Resolution NMR Acquisition
This protocol is designed as a self-validating system, utilizing internal standards and specific relaxation parameters to ensure reproducibility.
-
Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent is anhydrous to prevent exchangeable proton interference.
-
Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS) to the sample. Calibrate the ¹H spectrum to 0.00 ppm and the ¹³C spectrum to the central solvent peak (e.g., 77.16 ppm for CDCl₃).
-
1D Acquisition: Acquire ¹H (500 MHz), ¹³C (125 MHz), and ¹⁹F NMR spectra. For ¹³C, utilize a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of quaternary carbons (C4, C7).
-
2D Acquisition (NOESY): Perform a phase-sensitive gradient-selected NOESY experiment. Set the mixing time (τm) to 400 ms to capture transient through-space dipole-dipole interactions between the N-CH₃ and H-3 without excessive spin diffusion.
-
2D Acquisition (HMBC): Optimize the long-range coupling constant (Jc-h) to 8 Hz to capture the critical 3-bond correlation between the methyl protons and C-3.
Mass Spectrometry & Isotopic Profiling
While NMR provides connectivity, High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition. The presence of the bromine atom at the C4 position provides a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic doublet in the mass spectrum separated by 2 m/z units[7].
Table 2: Exact Mass and Isotopic Profiling for C₈H₆BrFN₂
| Isotope / Ion | Exact Mass (m/z) | Relative Abundance | Diagnostic Significance |
| [M+H]⁺ (⁷⁹Br) | 228.9771 | ~100% | Base peak representing the lighter bromine isotope. |
| [M+H]⁺ (⁸¹Br) | 230.9751 | ~97.3% | Characteristic 1:1 isotopic ratio confirming mono-bromination[7]. |
X-Ray Crystallography: The Orthogonal Standard
When spectroscopic data requires absolute orthogonal validation, single-crystal X-ray diffraction remains the gold standard. It provides the absolute 3D atomic coordinates, unambiguously confirming the N-2 methylation, the planar quinonoid geometry of the 2H-indazole, and the precise spatial orientation of the C4-bromine and C7-fluorine atoms.
Protocol 2: Single-Crystal Growth and Diffraction
-
Nucleation Setup: Dissolve 10 mg of 4-bromo-7-fluoro-2-methyl-2H-indazole in a minimal volume of ethyl acetate (EtOAc).
-
Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing a non-polar anti-solvent (e.g., hexanes). Store undisturbed at 4 °C. The slow diffusion of hexanes into the EtOAc will lower the solubility, inducing controlled nucleation over 3–7 days.
-
Crystal Mounting: Under a polarized light microscope, select a single, defect-free crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount it on a cryoloop using paratone oil.
-
Data Collection: Transfer the crystal to a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Collect diffraction data under a continuous nitrogen stream at 100 K to minimize thermal atomic motion and maximize resolution. Solve the structure using direct methods (e.g., SHELXT).
Pharmacological Context: Indazoles as Kinase Inhibitors
The rigorous elucidation of 4-bromo-7-fluoro-2-methyl-2H-indazole is not merely an academic exercise; it is a critical prerequisite for drug design. Indazole derivatives frequently function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. The C4-bromine allows for late-stage functionalization (e.g., Suzuki-Miyaura borylation)[8] to build complex biaryls that fit into the ATP-binding pocket of kinases.
Mechanism of action for indazole-based kinase inhibitors blocking downstream proliferation.
References
- Benchchem. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." Benchchem,
- Smolecule. "4-Bromo-7-fluoro-5-nitro-1H-indazole." Smolecule,
- PMC. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Caribbean Journal of Sciences and Technology. "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues." CJST,
- Benchchem.
- Benchchem. "4-bromo-7-fluoro-2-methyl-2H-indazole | 2411637-93-7." Benchchem,
- Durham E-Theses.
- Benchchem.
Sources
- 1. 4-bromo-7-fluoro-2-methyl-2H-indazole | 2411637-93-7 | Benchchem [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Methyl 6-methyl-1H-indazole-5-carboxylate|CAS 1427405-21-7 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 6-methyl-1H-indazole-5-carboxylate|CAS 1427405-21-7 [benchchem.com]
- 7. Buy 4-Bromo-7-fluoro-5-nitro-1H-indazole | 2374801-89-3 [smolecule.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
